molecular formula C9H20N2O B13336557 trans-N1-(2-methoxyethyl)cyclohexane-1,4-diamine

trans-N1-(2-methoxyethyl)cyclohexane-1,4-diamine

Katalognummer: B13336557
Molekulargewicht: 172.27 g/mol
InChI-Schlüssel: VQJUFYBSQGAOAX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

trans-N1-(2-methoxyethyl)cyclohexane-1,4-diamine: is an organic compound with the molecular formula C9H20N2O. This compound is characterized by the presence of a cyclohexane ring substituted with two amino groups and a methoxyethyl group. It is used in various chemical and industrial applications due to its unique structural properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of trans-N1-(2-methoxyethyl)cyclohexane-1,4-diamine typically involves the reaction of cyclohexane-1,4-diamine with 2-methoxyethyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution reaction.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.

Analyse Chemischer Reaktionen

Types of Reactions:

    Oxidation: trans-N1-(2-methoxyethyl)cyclohexane-1,4-diamine can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.

    Reduction: The compound can be reduced to form amines or other reduced products.

    Substitution: It can participate in nucleophilic substitution reactions, where the amino groups can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Typical reagents include alkyl halides, acyl chlorides, and other electrophiles.

Major Products:

    Oxidation: Formation of N-oxides or other oxidized derivatives.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted cyclohexane derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry: trans-N1-(2-methoxyethyl)cyclohexane-1,4-diamine is used as a ligand in coordination chemistry. It forms complexes with various metal ions, which are studied for their catalytic and electronic properties.

Biology: In biological research, this compound is used to study enzyme interactions and protein-ligand binding. It serves as a model compound for understanding the behavior of similar molecules in biological systems.

Medicine: The compound has potential applications in medicinal chemistry. It is investigated for its role in drug design and development, particularly in the synthesis of pharmaceutical intermediates.

Industry: In the industrial sector, this compound is used in the production of polymers, resins, and other materials. Its unique properties make it suitable for use in various manufacturing processes.

Wirkmechanismus

The mechanism of action of trans-N1-(2-methoxyethyl)cyclohexane-1,4-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound binds to these targets through hydrogen bonding, van der Waals forces, and other non-covalent interactions. This binding can modulate the activity of the target molecules, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

    trans-1,2-Diaminocyclohexane: Similar in structure but lacks the methoxyethyl group.

    trans-N,N’-Dimethylcyclohexane-1,2-diamine: Contains dimethyl groups instead of the methoxyethyl group.

    trans-N,N’-Bis(9-phenyl-9-xanthenyl)cyclohexane-1,2-diamine: Contains bulky substituents, making it different in terms of steric properties.

Uniqueness: trans-N1-(2-methoxyethyl)cyclohexane-1,4-diamine is unique due to the presence of the methoxyethyl group, which imparts distinct electronic and steric properties. This makes it a valuable compound for specific applications where these properties are advantageous.

Eigenschaften

Molekularformel

C9H20N2O

Molekulargewicht

172.27 g/mol

IUPAC-Name

4-N-(2-methoxyethyl)cyclohexane-1,4-diamine

InChI

InChI=1S/C9H20N2O/c1-12-7-6-11-9-4-2-8(10)3-5-9/h8-9,11H,2-7,10H2,1H3

InChI-Schlüssel

VQJUFYBSQGAOAX-UHFFFAOYSA-N

Kanonische SMILES

COCCNC1CCC(CC1)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.